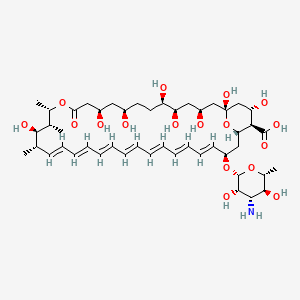

Amphotericin b

説明

特性

IUPAC Name |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKFDSVGJQXUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859632 | |

| Record name | 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |

| Record name | AMPHOTERICIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |

CAS No. |

1397-89-3 | |

| Record name | Amphotericin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPHOTERICIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C (gradual decomposition) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69 | |

| Record name | AMPHOTERICIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide

Introduction

Amphotericin B, a polyene macrolide antibiotic, stands as a landmark discovery in the field of medical mycology. For decades, it has been a cornerstone in the treatment of severe, life-threatening fungal infections. Despite the development of newer antifungal agents, this compound retains its relevance due to its broad spectrum of activity and low incidence of resistance. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Timeline

This compound was first isolated in 1955 by a team of researchers—Donovick, Gold, Pagano, and Stout—at the Squibb Institute for Medical Research.[1] The discovery stemmed from the screening of soil microorganisms for antifungal properties. A strain of a filamentous bacterium, later identified as Streptomyces nodosus, was isolated from a soil sample collected in the Orinoco River region of Venezuela.[1][2] This particular strain, designated M-4575, was found to produce two antifungal substances: Amphotericin A and this compound.[2][3] Subsequent in vitro studies revealed that this compound possessed superior antifungal activity.[2]

Following its discovery, this compound was licensed for medical use in 1959 and quickly became the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[1][2] A significant challenge in its early clinical application was its poor solubility in water.[4] This was overcome by formulating it with sodium deoxycholate, which forms a micellar suspension suitable for intravenous administration.[4] Later, to mitigate its notable toxicity, particularly nephrotoxicity, lipid-based formulations were developed and introduced, including liposomal this compound (L-AMB) and this compound lipid complex (ABLC).[1][5][6]

Key Milestones in the History of this compound

| Year | Event | Significance |

| 1955 | Isolation of Amphotericin A and B from Streptomyces nodosus by researchers at the Squibb Institute for Medical Research.[1][2] | Discovery of a potent new class of antifungal agents. |

| 1959 | This compound is licensed for medical use.[1] | Introduction of the first effective systemic antifungal drug. |

| Early 1980s | Development of azole antifungals. | Emergence of alternative therapies for systemic fungal infections. |

| 1990s | Introduction of lipid-based formulations of this compound. | A major step in reducing the drug's toxicity and improving its therapeutic index. |

Experimental Protocols

Fermentation of Streptomyces nodosus for this compound Production

The production of this compound is achieved through the fermentation of Streptomyces nodosus. The following protocol is a generalized representation based on described methodologies.

Materials:

-

A high-yield strain of Streptomyces nodosus (e.g., ATCC 14899 or a mutated high-yield strain).[7]

-

Seed culture medium (e.g., peptone, yeast extract, glucose, sodium chloride, calcium carbonate in water, pH 7.0-7.2).[8]

-

Fermentation medium (e.g., glucose, cottonseed meal, CaCO₃, K₂HPO₄ in water, pH 7.0).

-

Shake flasks or a bioreactor.

-

Incubator shaker.

-

pH meter and adjusting solutions (e.g., ammonium hydroxide).[7]

Procedure:

-

Seed Culture Preparation: Inoculate the seed culture medium with a spore colony of S. nodosus. Incubate at 26°C with shaking (e.g., 200 rpm) for approximately 48 hours to obtain a seed culture.

-

Inoculation: Transfer the seed culture to the fermentation medium in a shake flask or bioreactor. The inoculation volume is typically around 10% (v/v).

-

Fermentation: Incubate the culture at 26°C with agitation (e.g., 100-200 rpm in a bioreactor).[7] Maintain the pH of the culture between 6.6 and 6.9 using a suitable pH control agent like ammonium hydroxide.[7] The fermentation is typically carried out for 4-6 days.

-

Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed. This involves adding a concentrated glucose solution at specific time points during the fermentation (e.g., at 30, 50, and 70 hours) to maintain an optimal glucose concentration.[7]

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth containing S. nodosus mycelium.

-

Methanol.

-

Acetone.

-

Sodium iodide or sodium thiocyanate.

-

N,N-dimethylformamide (DMF).

-

Water.

-

Centrifuge or filtration apparatus.

-

Crystallization vessel.

Procedure:

-

Mycelium Collection: Separate the wet mycelium from the fermentation broth by centrifugation or filtration.[7]

-

Extraction: The dried mycelium is extracted with methanol to solubilize the this compound.[7] An alternative method involves suspending the starting material in acetone or methanol saturated with sodium iodide or sodium thiocyanate.[9]

-

Filtration: The extract is filtered to remove insoluble materials.[7][9]

-

Crystallization: The filtered extract containing this compound is added to a solvent mixture, for example, comprised of N,N-dimethylformamide, water, and methanol.[9] The slurry is heated to approximately 50-52°C to promote the crystallization of this compound.[9]

-

Collection and Drying: The this compound crystals are collected, washed with a solvent like methanol, and then dried.[7]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate (e.g., Candida albicans).

-

Standardized inoculum of the fungal isolate (0.5–2.5 × 10³ cells/ml).[10]

-

This compound stock solution.

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a drug-free control well (growth control) and a yeast-free control well (sterility control).[10]

-

Incubation: Incubate the microtiter plates at 37°C for a specified period (e.g., 24 or 48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.

Quantitative Data

Minimum Inhibitory Concentration (MIC) Data

The MIC of this compound varies depending on the fungal species and the specific strain. The following table summarizes representative MIC values.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |

| Candida krusei | 8 | - | - |

| Azole-resistant C. albicans | 16 | - | - |

| Candida species (general) | 0.0625 - 4 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.[11]

Toxicity Data (LD₅₀)

The toxicity of this compound is a significant clinical consideration. The LD₅₀ (lethal dose for 50% of the test population) provides a measure of acute toxicity.

| Animal Model | Route of Administration | LD₅₀ Value |

| Rat | Oral | >5 g/kg[12][13] |

| Mouse | Oral | 280 mg/kg[14] |

| Mouse | Intravenous | 4 mg/kg[15] |

| Mouse | Intraperitoneal | 27,740 µg/kg[14] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[2][16] This binding leads to the formation of transmembrane channels or pores.[2][17][18] These pores disrupt the permeability of the cell membrane, causing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules, which ultimately leads to fungal cell death.[2][17][18]

While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[18] In addition to pore formation, there is evidence that this compound can also induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][17] Another proposed mechanism is the sequestration of ergosterol, which disrupts the stability and function of the fungal cell membrane.[17]

Caption: Mechanism of action of this compound on the fungal cell.

Experimental and Discovery Workflow

The discovery of this compound followed a systematic workflow common in natural product drug discovery.

Caption: Workflow for the discovery and isolation of this compound.

The discovery of this compound was a pivotal moment in the fight against systemic fungal infections. Its journey from a soil microorganism to a life-saving therapeutic agent is a testament to the power of natural product screening and drug development. While challenges related to its toxicity persist, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its history, the experimental methodologies behind its production and testing, and its mechanism of action remains crucial for the ongoing development of new and improved antifungal therapies.

References

- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]

- 5. Sixty years of this compound: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: time for a new "gold standard" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing the production of this compound by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110305926B - A Fermentation Method Based on this compound Metabolic Pathway - Google Patents [patents.google.com]

- 9. US4177265A - Process for the purification of this compound and A solubilizing media useful in that process - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jidc.org [jidc.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. This compound | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of Action | AmBisome (this compound) liposome for injection [ambisome.com]

Amphotericin B: A Deep Dive into its Mechanism of Action on the Fungal Cell Membrane

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For over six decades, Amphotericin B (AmB) has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and the low incidence of fungal resistance have solidified its role as a last-line therapeutic agent.[1] The primary target of this compound is the fungal cell membrane, where it interacts with ergosterol, the principal sterol in fungi, leading to cell death. This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound, focusing on its interactions with the fungal cell membrane. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antifungal agent.

Core Mechanisms of Action

The fungicidal activity of this compound is not attributed to a single mode of action but rather a combination of synergistic mechanisms that ultimately compromise the integrity and function of the fungal cell. These can be broadly categorized into direct membrane disruption and the induction of oxidative stress.

Ergosterol Binding: The Primary Interaction

The initial and most critical step in this compound's mechanism is its high-affinity binding to ergosterol within the fungal cell membrane.[2] This interaction is the basis for its selective toxicity towards fungi, as it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[2][3][4] The binding of this compound to ergosterol is in itself a significant contributor to fungal cell death, independent of subsequent pore formation.[5]

Recent studies have elucidated the structural basis of this interaction, revealing that the mycosamine appendage of the this compound molecule is crucial for this binding.[5][6] Derivatives of this compound lacking this appendage, such as amphoteronolide B, are unable to bind ergosterol and consequently exhibit no antifungal activity. Interestingly, the C2'-hydroxyl group on the mycosamine has been identified as a key determinant for binding to cholesterol but not to ergosterol.[5][6] This discovery has paved the way for the development of new this compound derivatives with potentially lower toxicity profiles.

Membrane Permeabilization: Pore Formation and Ion Leakage

The classical and most widely accepted model of this compound's action involves the formation of transmembrane channels or pores.[1][4] Following the initial binding to ergosterol, this compound molecules self-assemble into aggregates that span the lipid bilayer. These pores have a hydrophilic interior and a hydrophobic exterior, allowing for the passage of ions and small molecules.[7]

The formation of these pores leads to a rapid and uncontrolled leakage of essential intracellular components, particularly monovalent cations such as potassium (K+), sodium (Na+), and protons (H+), as well as chloride (Cl-) ions.[7] This disruption of the electrochemical gradient across the fungal membrane leads to depolarization and ultimately, cell death.[7] The size of these pores is thought to be concentration-dependent, with estimates ranging from 0.8 nm to 8 nm in diameter.[8]

The "Sterol Sponge" Model: An Emerging Perspective

A more recent and complementary model for this compound's mechanism of action is the "sterol sponge" model.[9][10] This model proposes that this compound can form large, extramembranous aggregates that effectively extract ergosterol from the fungal cell membrane.[9] This sequestration of ergosterol disrupts the structural integrity and fluidity of the membrane, impairing the function of membrane-bound proteins and ultimately leading to cell death. This mechanism suggests that the fungicidal activity of this compound may not solely rely on the formation of transmembrane pores.

Induction of Oxidative Damage

In addition to its direct effects on the cell membrane, this compound has been shown to induce oxidative stress in fungal cells.[11] It can promote the generation of reactive oxygen species (ROS), such as superoxide anions and nitric oxide radicals.[12][13] The accumulation of these highly reactive molecules leads to damage of vital cellular components, including proteins, lipids, and DNA, contributing significantly to the fungicidal effect of the drug.[11] The precise mechanism by which this compound induces ROS production is still under investigation but may involve its auto-oxidation or its effects on mitochondrial function.

Quantitative Data on this compound's Action

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Sterol Binding and Membrane Permeability

| Parameter | Value | Fungal Species/Model System | Reference |

| AmB Concentration for Enhanced Permeability | 0.2 - 0.8 µM | Leishmania sp. plasma membrane vesicles | [14] |

| AmB Concentration for Decreased Osmotic Response | > 0.8 µM | Leishmania sp. plasma membrane vesicles | [14] |

| Increase in Vesicle Velocity and Diffusion with AmB | ~50% over 30 min | Ergosterol-containing vesicles | [8][15] |

| Estimated Pore Radius | 0.8 - 8 nm | Ergosterol-rich bilayers | [8] |

Table 2: Ion Leakage and Oxidative Stress

| Parameter | Value | Fungal Species/Model System | Reference |

| K50 for Liposomal AmB Formulation 1 | 1.4 µg/ml | Rat Red Blood Cells | [16] |

| K50 for Liposomal AmB Formulation 2 | 7.4 µg/ml | Rat Red Blood Cells | [16] |

| AmB Concentration for Max. Nitric Oxide Production | 2.5 µM | Saccharomyces cerevisiae | [12] |

| AmB Concentration for Max. Superoxide Production | 10 µM | Saccharomyces cerevisiae | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantify the binding affinity of this compound to ergosterol and cholesterol.

Methodology:

-

Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) with and without the inclusion of a specific sterol (e.g., 10% ergosterol or cholesterol).

-

Place the LUV suspension in the sample cell of the ITC instrument.

-

Fill the injection syringe with a solution of this compound.

-

Perform a series of injections of the this compound solution into the LUV suspension while monitoring the heat changes associated with the binding events.

-

The resulting data is fitted to a binding model to determine thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[6][17]

Planar Lipid Bilayer (PLB) for Ion Channel Recording

Objective: To characterize the ion channel properties of this compound.

Methodology:

-

A planar lipid bilayer is formed across a small aperture separating two aqueous compartments in a specialized chamber.[18][19][20]

-

This compound, typically in a micellar solution or incorporated into proteoliposomes, is added to one of the compartments.[19]

-

The incorporation of this compound into the bilayer results in the formation of ion channels.

-

A voltage is applied across the bilayer, and the resulting ionic current passing through the channels is measured using sensitive amplifiers.[19][20]

-

This technique allows for the determination of single-channel conductance, ion selectivity, and open-close kinetics.

Potassium Leakage Assay

Objective: To assess the membrane-damaging effects of this compound by measuring the release of intracellular potassium.

Methodology:

-

A suspension of cells, such as human red blood cells or fungal cells, is prepared and washed to remove extracellular potassium.[21][22][23]

-

The cells are incubated with various concentrations of this compound or its formulations for a defined period.

-

After incubation, the cells are pelleted by centrifugation.

-

The supernatant is collected, and the concentration of potassium that has leaked from the cells is quantified using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectroscopy.[21]

-

The results are often expressed as the K50 value, which is the concentration of the drug that causes 50% potassium release.[16]

Reactive Oxygen Species (ROS) Detection

Objective: To measure the induction of oxidative stress by this compound.

Methodology:

-

Fungal cells are treated with this compound for a specific duration.

-

A fluorescent probe that is sensitive to specific ROS is added to the cell suspension. Common probes include Dihydroethidium (DHE) for superoxide anions and 2',7'-dichlorofluorescin diacetate (DCFDA) for general ROS.[11][12][13]

-

The increase in fluorescence, which corresponds to the level of ROS production, is measured using techniques such as flow cytometry or fluorescence microscopy.[12]

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms of action of this compound and a typical experimental workflow.

Caption: Core mechanisms of this compound action on the fungal cell.

References

- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 2. Liposomal this compound (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in the study of the interactions of this compound with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. C2'-OH of this compound plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The C2′–OH of this compound Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound extracts ergosterol faster than fungi can make it | IDEALS [ideals.illinois.edu]

- 10. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 11. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of this compound against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing the Fungicidal Action of this compound by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Concentration and time dependence of this compound-induced permeability changes across plasma membrane vesicles from Leishmania sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantifying membrane permeability of this compound ion channels in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]

- 19. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. In Vitro potassium release assay for liposomal formulations of this compound – a requirement for Bio-IND applications - Eurofins Scientific [eurofins.com]

- 22. This compound release rate is the link between drug status in the liposomal bilayer and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of free and liposomal this compound and gramicidin S alone and in combination on potassium leakage from human erythrocytes and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Ergosterol Binding Mechanism of Amphotericin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its broad-spectrum efficacy and the remarkably low incidence of fungal resistance underscore its clinical importance. The primary molecular target of AmB is ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This selective interaction forms the basis of its antifungal activity, though its cross-reactivity with cholesterol is responsible for its dose-limiting toxicity. A comprehensive understanding of the AmB-ergosterol binding mechanism is paramount for the development of novel derivatives with an improved therapeutic index. This technical guide synthesizes current knowledge on the core binding mechanism, detailing the prevailing models, quantitative interaction data, and the experimental protocols used in their determination.

Core Binding Mechanisms: Competing Models

The precise mechanism by which this compound binds to ergosterol and elicits its fungicidal effects has been a subject of intense research, leading to the development of two predominant models: the ion channel model and the sterol sponge model.

1. The Ion Channel Model: The classical and most widely accepted model posits that AmB molecules, in conjunction with ergosterol, insert into the fungal membrane and self-assemble into transmembrane pores or ion channels. This assembly, often described as a "barrel-stave" structure, consists of multiple AmB and ergosterol molecules. The hydrophilic polyhydroxyl face of the AmB molecules lines the interior of the channel, creating an aqueous pore, while the lipophilic polyene chain interacts with the lipid acyl chains of the membrane. This channel disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately results in fungal cell death. Molecular dynamics simulations suggest that the AmB channel is more stable and larger in ergosterol-containing membranes compared to those with cholesterol, which may contribute to its selective toxicity. Solid-state NMR studies have provided structural insights, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.

2. The Sterol Sponge Model: A more recent model challenges the necessity of channel formation for fungicidal activity. The sterol sponge model proposes that AmB exists primarily as large, extramembranous aggregates that actively extract ergosterol from the fungal membrane. According to this model, the primary fungicidal action is the sequestration of ergosterol, a lipid vital for numerous cellular functions in yeast, including membrane fluidity, protein function, and signaling. The removal of ergosterol disrupts these essential processes, leading to cell death. Proponents of this model argue that ergosterol binding itself, rather than membrane permeabilization, is the key fungicidal event. This is supported by findings that some AmB derivatives, which are incapable of forming channels but can still bind ergosterol, retain potent antifungal activity.

It is also plausible that these two mechanisms are not mutually exclusive. Ergosterol binding is the initial and

The Amphotericin B Structure-Activity Relationship: A Deep Dive into Optimizing a Potent Antifungal Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and low incidence of resistance are unparalleled. However, its clinical utility is hampered by significant toxicities, primarily nephrotoxicity and infusion-related reactions.[1][2] This has driven extensive research into the structure-activity relationship (SAR) of AmB to develop derivatives with an improved therapeutic index. This technical guide provides a comprehensive overview of the core SAR principles of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Molecular Structure and Mechanism of Action

This compound is an amphipathic molecule characterized by a large 38-membered macrolide ring. One side of the ring contains a flexible chain of seven conjugated double bonds (the polyene), rendering it lipophilic, while the other side is decorated with a series of hydroxyl groups (the polyol), making it hydrophilic. A mycosamine sugar moiety is attached to the C19 position, and a carboxylic acid group is present at C16.[3][4]

The primary mechanism of action of AmB involves its high affinity for ergosterol, the principal sterol in fungal cell membranes.[5][6] This interaction is significantly stronger than its binding to cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis for its selective antifungal activity.[5] Two main hypotheses, which are not mutually exclusive, describe the downstream effects of this binding:

-

Ion Channel Formation: The classic model posits that AmB molecules self-assemble within the fungal membrane to form transmembrane channels or pores.[6][7] This disrupts the membrane's integrity, leading to the leakage of intracellular ions (particularly K+) and small molecules, ultimately resulting in fungal cell death.[5][8]

-

Ergosterol Sequestration: A more recent understanding suggests that the primary fungicidal mechanism is the binding and extraction of ergosterol from the fungal membrane, independent of channel formation.[9][10][11] This "sterol sponge" model proposes that the sequestration of ergosterol disrupts vital cellular processes that are dependent on this lipid, leading to cell death.[12]

Toxicity in mammalian cells arises from a similar interaction with cholesterol, albeit with lower affinity.[5][8] This leads to the formation of pores in host cell membranes, contributing to the dose-limiting side effects.[1]

Key Structure-Activity Relationships

Decades of research involving chemical modifications and the synthesis of AmB derivatives have elucidated the roles of its various structural components in both antifungal activity and toxicity.

The Mycosamine Moiety: A Key to Selectivity

The mycosamine sugar is indispensable for the biological activity of AmB. Its removal results in a complete loss of both ergosterol binding and antifungal efficacy.[11][13]

-

Amino Group: The primary amino group of the mycosamine is crucial. It typically carries a positive charge at physiological pH, which is essential for the initial interaction with the fungal cell membrane and for the overall biological activity.[14] Modifications at this position can significantly impact both efficacy and toxicity.

-

C2'-Hydroxyl Group: This functional group has been identified as a critical determinant of toxicity. The leading structural model predicted that the C2'-OH forms a key hydrogen bond with the 3β-hydroxyl group of both ergosterol and cholesterol.[9] However, synthetic deletion of this hydroxyl group in a derivative named C2'deOAmB revealed a remarkable finding: the derivative retained its ability to bind ergosterol and its potent antifungal activity but lost its capacity to bind cholesterol.[9][13][15] This resulted in a significant reduction in toxicity to human cells in vitro, highlighting a promising strategy for developing safer AmB analogs.[9][15]

The Macrolide Ring: Modifications Impacting Potency

-

C16 Carboxyl Group: This group is not essential for antifungal activity. Its modification, for instance, through esterification or amidation, can alter the solubility and aggregation state of the molecule.[4][16] Studies have shown that the absence of a free carboxyl group can enhance the differentiation between ergosterol and cholesterol-containing membranes.[14]

-

C7-C10 Polyol Region: The spatial arrangement of the hydroxyl groups in this region has a significant influence on antifungal activity. A comparative analysis of biosynthetically engineered nystatin analogues and AmB derivatives revealed that compounds with hydroxyl groups at the C-8 and C-9 positions, or at the C-7 and C-10 positions, exhibit the highest activity. In contrast, those with hydroxyl groups at both C-7 and C-9 showed the lowest activity.[3][17]

-

Polyene Chain: The length and rigidity of the conjugated polyene system are critical for its interaction with the lipid bilayer and sterols. Shortening or disrupting this system generally leads to a loss of antifungal activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC), hemolytic activity (a measure of toxicity to red blood cells), and in vivo toxicity (Lethal Dose, 50% - LD50) for this compound and some of its derivatives.

Table 1: In Vitro Antifungal Activity of this compound and Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Candida albicans | 0.125 - 1 | [9][16] |

| This compound | Aspergillus fumigatus | ≤ 1 (Susceptible) | [18] |

| This compound | Candida spp. (uncommon) | Varies by species | [10] |

| C2'deOAmB | Saccharomyces cerevisiae | Equipotent to AmB | [15] |

| C2'deOAmB | Candida albicans | Equipotent to AmB | [15] |

| AmB Methyl Ester | Candida albicans | Retains activity | [4] |

| N-(L-lysyl)-BSG005 | Candida albicans | Comparable to AmB | [3][19] |

Table 2: Hemolytic Activity of this compound and Formulations

| Compound/Formulation | Hemolysis Metric | Value | Reference |

| This compound (D-AMB) | K50 (µg/mL) | 0.4 | [2] |

| AmBisome (L-AmB) | K50 (µg/mL) | 20 | [2] |

| Anfogen (Liposomal AmB) | K50 (µg/mL) | 0.9 | [2] |

| AmB-lipid formulations | % Hemolysis (8 µg/mL, 24h) | 9 - 14 | [20] |

| This compound (pure) | % Hemolysis (8 µg/mL, 24h) | 17 | [20] |

Table 3: In Vivo Toxicity of this compound and Formulations in Mice

| Compound/Formulation | LD50 (mg/kg) | Reference |

| This compound (deoxycholate) | 2.3 | [5] |

| AmBisome (L-AmB) | > 100 | [2] |

| Anfogen (Liposomal AmB) | 10 | [2] |

| Liposomal AmB (various lipids) | 4.6 - 18.4 | [5] |

Experimental Protocols

The evaluation of the structure-activity relationship of this compound relies on a set of standardized in vitro and in vivo assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.

Protocol based on CLSI M27-A3/M38 Guidelines: [16][18][21][22]

-

Inoculum Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium (e.g., RPMI 1640) to achieve the final working inoculum concentration.

-

Drug Dilution: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate using the test medium to achieve the desired final concentration range.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. Growth control (inoculum without drug) and sterility control (medium without inoculum) wells are included. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some antifungals, a prominent decrease in turbidity (e.g., approximately 50% reduction) is considered the endpoint.

Hemolysis Assay

This assay assesses the toxicity of a compound to red blood cells (RBCs), providing an in vitro measure of its potential to damage mammalian cell membranes.

-

RBC Preparation: Freshly collected blood (e.g., human or mouse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS) until the supernatant is clear. A final suspension of RBCs at a specific concentration (e.g., 2% v/v) is prepared in the buffer.

-

Compound Incubation: The test compound is serially diluted in the buffer. The RBC suspension is then incubated with various concentrations of the compound for a defined period (e.g., 1-4 hours) at 37°C.

-

Controls: A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs in a lysing agent like distilled water or Triton X-100, representing 100% hemolysis) are included.

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 577 nm).

-

Data Analysis: The percentage of hemolysis for each compound concentration is calculated relative to the positive and negative controls. The IC50 or K50 value, the concentration causing 50% hemolysis, can then be determined.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of the interaction between AmB derivatives and sterols embedded in lipid vesicles.[4][7][23]

General Protocol:

-

Sample Preparation: Large unilamellar vesicles (LUVs) are prepared from a phospholipid (e.g., POPC) with and without the incorporation of a specific sterol (e.g., 10% ergosterol or cholesterol). The AmB derivative is dissolved in the same buffer as the LUVs.

-

ITC Experiment: The sample cell of the calorimeter is filled with the LUV suspension. The AmB derivative solution is loaded into the injection syringe. A series of small injections of the AmB solution into the LUV suspension are performed.

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a significant heat change due to binding. As the sterol binding sites in the vesicles become saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the AmB derivative to the sterol. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Patch-Clamp Electrophysiology for Ion Channel Characterization

The patch-clamp technique allows for the direct measurement of ion channel activity in a lipid bilayer or a cell membrane.[3][14] The perforated patch configuration is particularly useful for studying AmB-induced channels.

Perforated Patch-Clamp Protocol:

-

Cell Preparation: Cells (e.g., erythrocytes or cultured cell lines) are placed in a recording chamber on the stage of a microscope.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution containing a pore-forming agent, such as this compound or nystatin.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane patch.

-

Perforation: The AmB in the pipette solution diffuses into the sealed membrane patch and forms channels, allowing for electrical access to the cell's interior without rupturing the membrane. This preserves the intracellular signaling environment.

-

Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through the AmB-induced channels are recorded. The properties of these channels, such as their conductance and selectivity, can then be analyzed.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the central mechanism of action of this compound and a typical workflow for a structure-activity relationship study.

Caption: Mechanism of Action of this compound.

Caption: Workflow for this compound Structure-Activity Relationship Studies.

Conclusion and Future Directions

The extensive research into the structure-activity relationship of this compound has provided a solid foundation for the rational design of new derivatives with improved therapeutic properties. The key takeaway is that it is possible to uncouple the antifungal activity from the toxicity of AmB by targeting specific structural moieties. The mycosamine C2'-hydroxyl group stands out as a particularly promising target for modification to reduce cholesterol binding and, consequently, host cell toxicity.

Future efforts in this field will likely focus on:

-

Fine-tuning modifications: Exploring a wider range of substitutions at the mycosamine, C16 carboxyl, and polyol regions to optimize the balance between efficacy and safety.

-

Combination therapies: Investigating the synergistic effects of novel AmB derivatives with other classes of antifungal agents.

-

Advanced drug delivery systems: Developing novel formulations that can selectively deliver AmB derivatives to the site of infection, further reducing systemic toxicity.[20]

-

Genetically engineered derivatives: Utilizing biosynthetic engineering to produce novel polyene macrolides with desirable properties.[4]

By leveraging the deep understanding of its SAR, the scientific community is well-positioned to develop the next generation of this compound-based therapies that are not only potent but also significantly safer for patients.

References

- 1. Hemolytic and pharmacokinetic studies of liposomal and particulate this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Physicochemical, Antifungal, and Toxic Properties of Two Liposomal this compound Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. The C2′–OH of this compound Plays an Important Role in Binding the Primary Sterol of Human But Not Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of this compound Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC distributions for this compound, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity | MDPI [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. C2'-OH of this compound plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 15. thno.org [thno.org]

- 16. jidc.org [jidc.org]

- 17. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. jchps.com [jchps.com]

- 20. Microdilution Susceptibility Testing of this compound, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. axolbio.com [axolbio.com]

The Double-Edged Sword: An In-depth Technical Guide to the Immunomodulatory Effects of Amphotericin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B (AmB), a cornerstone of antifungal therapy for severe systemic mycoses, exerts a potent fungicidal effect primarily by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death.[1][2] Beyond its direct antimicrobial activity, AmB possesses significant and complex immunomodulatory properties that contribute to both its therapeutic efficacy and its notorious infusion-related toxicities. This technical guide provides a comprehensive overview of the current understanding of AmB's interaction with the host immune system. It delves into the molecular mechanisms, signaling pathways, and cellular responses elicited by this polyene antibiotic. Quantitative data on cytokine induction are presented, alongside detailed experimental protocols for key assays and visual representations of the core signaling cascades.

Core Mechanisms of Immunomodulation

This compound's immunomodulatory effects are multifaceted, stemming from its ability to interact with host cell membranes and activate innate immune signaling pathways. The primary mechanisms include:

-

Toll-Like Receptor (TLR) Activation: AmB is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Conventional deoxycholate AmB (D-AmB) primarily interacts with Toll-like receptor 2 (TLR2) and its co-receptor CD14 .[3][4][5] This interaction is crucial for the pro-inflammatory response associated with D-AmB. Evidence also suggests a role for TLR4 in AmB recognition.[3][5] Lipid formulations of AmB, such as liposomal AmB (L-AmB), appear to shift the signaling preference towards TLR4 , which may contribute to their altered cytokine profiles and reduced toxicity.[6]

-

NLRP3 Inflammasome Activation: AmB is a potent activator of the NLRP3 inflammasome , a multi-protein complex in the cytoplasm of innate immune cells.[1] This activation is a key driver of the production of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The mechanism of NLRP3 activation by AmB involves the induction of potassium efflux from the cell, a common trigger for inflammasome assembly.[1]

-

Oxidative Stress: AmB can induce oxidative damage in host cells, leading to the production of reactive oxygen species (ROS).[1][7] This oxidative stress can further contribute to inflammation and cellular damage.

-

Direct Effects on Immune Cells: AmB directly impacts the function of various immune cells, including macrophages, neutrophils, and T lymphocytes, altering their activation state, phagocytic capacity, and proliferative responses.[1][8][9]

Data Presentation: Quantitative Analysis of Cytokine Induction

The pro-inflammatory side effects of this compound, such as fever and chills, are largely attributed to the induction of pyrogenic cytokines.[2][10] The tables below summarize quantitative data on cytokine production by human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines in response to various formulations of AmB.

Table 1: Pro-inflammatory Cytokine Production in Response to Deoxycholate this compound (D-AmB)

| Cytokine | Cell Type | D-AmB Concentration (µg/mL) | Incubation Time (hours) | Cytokine Level (pg/mL) | Reference |

| TNF-α | Human MNCs | 5 | 2 | ~1500 | [11] |

| IL-1β | Human MNCs | 5 | 6 | ~800 | [11] |

| IL-6 | THP-1 cells | 6.25 µM | 24 | ~400 | [12] |

| IL-8 | THP-1 cells | 6.25 µM | 24 | >10000 | [12] |

| MCP-1 | Human MNCs | 5 | 6 | ~35000 | [11] |

| MIP-1β | Human MNCs | 5 | 6 | ~1500 | [11] |

Table 2: Comparative Cytokine Induction by Different this compound Formulations

| Cytokine | Cell Type | Formulation | Concentration (µg/mL) | Incubation Time (hours) | Cytokine Level (pg/mL) | Reference |

| TNF-α | Human MNCs | D-AmB | 5 | 2 | ~1500 | [11] |

| ABCD | 25 | 2 | ~1200 | [11] | ||

| ABLC | 25 | 2 | ~200 | [11] | ||

| L-AmB | 25 | 2 | <100 | [11] | ||

| IL-1β | Human MNCs | D-AmB | 5 | 6 | ~800 | [11] |

| ABCD | 25 | 6 | ~600 | [11] | ||

| ABLC | 25 | 6 | <100 | [11] | ||

| L-AmB | 25 | 6 | <100 | [11] |

Note: D-AmB: Deoxycholate this compound; L-AmB: Liposomal this compound; ABLC: this compound Lipid Complex; ABCD: this compound Colloidal Dispersion; MNCs: Mononuclear Cells. Cytokine levels are approximate values derived from graphical data in the cited literature.

Signaling Pathways

The immunomodulatory effects of this compound are orchestrated by complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the immunomodulatory effects of this compound.

Quantification of Cytokine Production by ELISA

This protocol describes a general procedure for measuring cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the amount of a specific cytokine (e.g., TNF-α, IL-1β) secreted by immune cells in response to this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound (deoxycholate or lipid formulations).

-

Lipopolysaccharide (LPS) as a positive control.

-

Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and standards).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Cell Culture and Stimulation:

-

Seed PBMCs or THP-1 cells in a 96-well culture plate at a density of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µg/mL). Include an untreated control and a positive control (e.g., LPS at 100 ng/mL).

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2, 6, or 24 hours).[11]

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Assessment of NF-κB Nuclear Translocation

This protocol outlines a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in TLR-mediated signaling.

Objective: To determine if this compound induces the activation and nuclear translocation of NF-κB.

Materials:

-

Immune cells (e.g., macrophages or THP-1 cells) grown on glass coverslips.

-

This compound.

-

TNF-α as a positive control.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound (e.g., 5 µg/mL) for a short duration (e.g., 15-60 minutes). Include an untreated control and a TNF-α (e.g., 20 ng/mL) treated positive control.[13]

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips on microscope slides with mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the NF-κB p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.

-

Analyze the images to determine the localization of NF-κB p65. In unstimulated cells, p65 will be predominantly cytoplasmic. In stimulated cells, a significant portion of p65 will co-localize with the DAPI signal in the nucleus.

-

T-Lymphocyte Proliferation Assay

This protocol describes a method to assess the effect of this compound on T-cell proliferation using a dye dilution assay.

Objective: To determine whether this compound inhibits or enhances T-lymphocyte proliferation.

Materials:

-

Isolated human or murine T-lymphocytes.

-

Cell proliferation dye (e.g., CFSE).

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).

-

This compound.

-

Complete T-cell culture medium.

-

Flow cytometer.

Procedure:

-

T-Cell Labeling:

-

Resuspend isolated T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled T-cells in complete medium.

-

Plate the cells in a 96-well plate.

-

Add T-cell activation stimuli to the appropriate wells.

-

Add various concentrations of this compound (e.g., 0.5, 1, 2, 4 µg/mL).[14] Include an untreated control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells.

-

Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity.

-

-

Data Analysis:

-

As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity with each cell division.

-

Analyze the CFSE histograms to determine the percentage of cells that have proliferated and the number of cell divisions.

-

Compare the proliferation profiles of this compound-treated cells to the untreated controls to assess the drug's effect.

-

Conclusion and Future Directions

This compound's immunomodulatory properties are a double-edged sword. The activation of innate immune responses can be beneficial for clearing fungal infections, but the excessive pro-inflammatory cytokine release is a major contributor to its dose-limiting toxicities.[10][15] A deeper understanding of the molecular interactions between AmB and immune cells is crucial for the development of strategies to mitigate its adverse effects while preserving or even enhancing its therapeutic efficacy.

Future research should focus on:

-

Dissecting the differential signaling pathways activated by various lipid formulations of AmB to rationalize their improved safety profiles.

-

Identifying novel molecular targets to selectively inhibit the pro-inflammatory cascades induced by AmB without compromising its antifungal activity.

-

Exploring the potential of co-administering immunomodulatory agents to fine-tune the host's response to AmB therapy.

-

Investigating the role of AmB-induced immunomodulation in the context of emerging antifungal resistance.

By unraveling the complexities of this compound's interaction with the immune system, the scientific community can pave the way for safer and more effective treatments for life-threatening fungal diseases.

References

- 1. Polyene Macrolide Antifungal Drugs Trigger Interleukin-1β Secretion by Activating the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of the pro- and anti-inflammatory cytokine balance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Click” this compound in Prodrug Nanoformulations for Enhanced Systemic Fungemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Augmentation of production of TNF-alpha and anti-tumour activity by an this compound preparation for clinical use in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antifungal drug this compound promotes inflammatory cytokine release by a Toll-like receptor- and CD14-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal and immunomodulatory activity of a novel cochleate for this compound delivery against Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of oxidants, eicosanoids, and neutrophils in this compound lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of liposomal this compound on murine macrophages and lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro tumor necrosis factor induction assay for analysis of febrile toxicity associated with this compound preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Expression of Cytokines and Chemokines in Human Monocytes Induced by Lipid Formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secretion of Proinflammatory Cytokines and Chemokines during this compound Exposure Is Mediated by Coactivation of Toll-Like Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Immunological effects of this compound and liposomal this compound on splenocytes from immune-normal and immune-compromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

Amphotericin B: An In-depth Technical Guide to its Spectrum of Activity Against Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus, has been a cornerstone of antifungal therapy for severe systemic mycoses for over six decades. Despite the development of newer antifungal agents, this compound's broad spectrum of activity and fungicidal action ensure its continued relevance in the clinical setting, particularly for life-threatening fungal infections. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically important fungal pathogens, details standardized methodologies for susceptibility testing, and illustrates its mechanism of action and the signaling pathways involved in fungal resistance.

Data Presentation: In Vitro Susceptibility of Fungal Pathogens to this compound

The in vitro activity of this compound is typically determined by broth microdilution methods, with the results expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against key fungal pathogens, compiled from various studies. MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively.

Table 1: In Vitro Activity of this compound against Candida Species [1][2][3][4][5][6]

| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 35 | 0.125-1 | 0.25 | 0.5 |

| C. glabrata | 19 | 0.25-2 | 0.5 - 1 | 1 - 2 |

| C. parapsilosis | 27 | 0.125-1 | 0.5 | 1 |

| C. tropicalis | 2 | 0.125-1 | - | - |

| C. krusei | 6 | 0.125-1 | - | - |

Table 2: In Vitro Activity of this compound against Aspergillus Species [3][7][8][9][10][11][12]

| Aspergillus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| A. fumigatus | 156 | 0.12 - 2 | 0.5 - 1 | 1 - 2 |

| A. flavus | 22 | 0.12 - 2 | 1 | 2 |

| A. niger | 15 | 0.12 - 2 | 0.5 | 1 |

| A. terreus | 20 | 0.12 - 2 | 1 | 2 |

| A. nidulans | 17 | 0.12 - 2 | 1 | 2 |

Table 3: In Vitro Activity of this compound against Cryptococcus Species [13][14][15][16]

| Cryptococcus Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. neoformans | 265 | ≤1 | 0.5 | 1 |

| C. gattii | - | 0.25 - 1 | - | - |

Table 4: In Vitro Activity of this compound against Mucorales Species [8][17][18][19][20]

| Mucorales Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Rhizopus spp. | - | - | ≤0.1 | ≤0.5 |

| Mucor spp. | - | - | ≤0.1 | ≤0.5 |

| Lichtheimia spp. | - | - | - | - |

| Cunninghamella spp. | - | - | - | - |

| Rhizomucor spp. | - | - | - | - |

Experimental Protocols: Standardized Antifungal Susceptibility Testing

Accurate and reproducible determination of this compound MIC values relies on standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 documents provide widely accepted methods for yeast susceptibility testing.[21][22][23][24][25][26][27]

CLSI M27-A3 Broth Microdilution Method (Abbreviated)

-

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.

-

Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in the test medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

-

Inoculum Preparation: Yeast colonies from a 24-hour culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation and Incubation: Microdilution plates are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control well.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

References

- 1. jidc.org [jidc.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antifungal susceptibilities of Candida species to liposomal this compound, determined using CLSI broth microdilution, and this compound deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, this compound and Caspofungin. killing kinetics of caspofungin and this compound against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mjpath.org.my [mjpath.org.my]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluconazole and this compound susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]

- 14. scispace.com [scispace.com]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Susceptibility Profiles of this compound and Posaconazole against Clinically Relevant Mucorales Species under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. scribd.com [scribd.com]

- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 23. researchgate.net [researchgate.net]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. webstore.ansi.org [webstore.ansi.org]

- 27. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone of antifungal therapy for severe systemic mycoses for over half a century. Its broad spectrum of activity and fungicidal nature make it a critical last-line defense against many invasive fungal infections. The primary mechanism of action involves binding to ergosterol, the principal sterol in the fungal cell membrane. This interaction leads to the formation of transmembrane pores or the sequestration of ergosterol into extramembranous aggregates, both of which disrupt membrane integrity, leading to leakage of intracellular ions and ultimately, cell death.[1][2] Additionally, AmB is known to induce oxidative damage through the production of reactive oxygen species (ROS), contributing to its fungicidal effect.[3][4][5]

Despite its long-standing efficacy, the emergence of both primary (intrinsic) and acquired resistance to AmB poses a significant clinical challenge. This guide provides a detailed examination of the molecular mechanisms underpinning these resistance phenotypes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

Section 1: Primary (Intrinsic) Resistance

Primary, or intrinsic, resistance occurs in fungal species that are naturally resistant to this compound without prior exposure to the drug. The most clinically significant example is Aspergillus terreus. While alterations in ergosterol content were initially investigated, studies have shown this plays a minor role in the intrinsic resistance of A. terreus.[6][7][8] The core mechanism is a highly efficient defense against oxidative stress.

The Role of the Oxidative Stress Response (OSR)

This compound's activity is linked to the generation of ROS, which causes significant cellular damage. Intrinsically resistant species, like A. terreus, have evolved robust antioxidant systems to neutralize these ROS.

-

Catalases (CATs) and Superoxide Dismutases (SODs): Resistant A. terreus isolates exhibit significantly higher basal levels of catalase and superoxide dismutase activity compared to susceptible strains.[3][6][9] These enzymes are crucial for detoxifying ROS. Upon AmB treatment, resistant strains further enhance the transcription of cat and sod genes, allowing them to effectively quench the drug-induced oxidative burst.[3][9] Inhibition of these enzymes has been shown to render resistant isolates susceptible to AmB.[3][9]

-

Mitochondrial Function: AmB treatment results in higher levels of mitochondrial superoxide anions in susceptible strains. In contrast, resistant isolates demonstrate a superior ability to reduce this accumulation, indicating a more effective mitochondrial and cellular antioxidant defense system.[3]

Diagram: Oxidative Stress Response in A. terreus

The following diagram illustrates the central role of antioxidant enzymes in conferring intrinsic AmB resistance in Aspergillus terreus.

Caption: Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response.

Section 2: Acquired Resistance

Acquired resistance develops in initially susceptible fungal populations following exposure to this compound. This is a rarer phenomenon compared to resistance to other antifungals like azoles but is clinically significant when it occurs. The predominant mechanisms involve modifications to the cell membrane, specifically the ergosterol biosynthesis pathway, and alterations to the cell wall.

Alterations in the Ergosterol Biosynthesis Pathway

The most common mechanism of acquired AmB resistance is the reduction or complete loss of ergosterol in the fungal membrane.[2] This is typically caused by mutations in the ERG genes responsible for the multi-step synthesis of ergosterol.

-

Key Gene Mutations: Loss-of-function mutations in genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 are frequently implicated.[2][10] For example, mutations in ERG6 (encoding C-24 sterol methyltransferase) or ERG2 (encoding C-8 sterol isomerase) can lead to the accumulation of alternative sterols that do not bind AmB effectively, thereby conferring resistance.[11][12] Similarly, mutations in ERG3 (encoding C-5 sterol desaturase) can block the final steps of ergosterol synthesis.[10][13]

-

Phenotypic Consequences: While conferring AmB resistance, the absence or alteration of ergosterol often comes with a fitness cost, potentially leading to slower growth or increased susceptibility to other stresses.[13][14] The accumulation of toxic sterol precursors can also occur.

Diagram: Ergosterol Biosynthesis Pathway and Resistance